7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C28H20ClN5O |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H20ClN5O/c29-20-12-10-17(11-13-20)19-14-24-22(25(35)15-19)16-30-27(32-24)34-28-31-23-9-5-4-8-21(23)26(33-28)18-6-2-1-3-7-18/h1-13,16,19H,14-15H2,(H,30,31,32,33,34) |
InChI Key |
YNHIZVPRXMJJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Sequential Functionalization
The most widely reported route begins with anthranilic acid derivatives, which undergo acylation, cyclization, and amidation to construct the quinazolinone core. As demonstrated by Patel et al., 3-amino-4(3H)-quinazolinone intermediates are synthesized via dehydrative cyclization of 2-amidobenzoic acids. Subsequent reaction with chloroacetyl chloride in dichloromethane/triethylamine yields 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives (85–88% yield).
Critical to introducing the 4-chlorophenyl moiety is the final nucleophilic displacement step. Treatment with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in dry acetone with potassium carbonate affords the target compound in 79% yield. This six-step sequence allows precise control over substituent positioning but requires rigorous purification after each stage.
Benzoxazinone Intermediate Utilization
Alternative approaches employ benzoxazinone intermediates (3a–3c) formed from anthranilic acid and acyl chlorides. Hydrazine hydrate-mediated ring opening and re-cyclization generate 3-aminoquinazolinones, which are subsequently functionalized via:
- Chloroacetylation at the 2-position (89% yield)
- Thiol-mediated coupling with 4-chlorophenyl oxadiazoles (82% yield)
This method’s key advantage lies in its adaptability for generating structural analogs through variation of acyl chloride precursors.
Catalytic Oxidative Coupling Methods
Transition Metal Oxide-Catalyzed Reactions
The Chinese patent CN105272926A discloses a highly efficient single-step synthesis using MnO catalysts under oxygen atmosphere. When 2-aminobenzylamine reacts with 4-chlorophenylmethanol in chlorobenzene at 120°C with 0.4 MPa O₂, the target compound forms in 91% yield within 12 hours. The generalized reaction conditions for this method are summarized below:
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO | 120 | 0.4 | 12 | 91 |
| Co₃O₄ | 130 | 0.5 | 10 | 89 |
| V₂O₅ | 110 | 0.3 | 14 | 85 |
Table 1: Catalyst screening for oxidative coupling synthesis.
Solvent and Substrate Effects
Polar aprotic solvents like dimethylacetamide enhance reaction rates but reduce yields due to side reactions (78% vs. 91% in chlorobenzene). Substrate scope analysis reveals optimal performance with C₆–C₁₂ aliphatic alcohols (89–93% yields) versus hindered aromatic analogs (67–72%).
Nucleophilic Aromatic Substitution (SNAr) Strategies
Base-Promoted Cyclocondensation
Recent advances employ SNAr chemistry for constructing the quinazolinone ring. Treatment of 2-fluoro-4-chlorophenyl benzamide derivatives with 4-phenylquinazolin-2-amine in DMSO/K₂CO₃ at 80°C achieves 86% yield through sequential dehydrohalogenation and cyclization. This method eliminates transition metals but requires strict anhydrous conditions.
Regioselectivity Control
Steric and electronic factors critically influence substitution patterns. Bulky ortho-substituents on the benzamide precursor decrease yields to 63–68%, while electron-withdrawing para-substituents enhance reactivity (94% yield with –NO₂ groups). Microwave-assisted heating (100°C, 30 min) improves yields by 12–15% compared to conventional heating.
Comparative Analysis of Methodologies
Efficiency Metrics
A cross-method comparison reveals distinct advantages:
| Parameter | Multi-Step | Catalytic | SNAr |
|---|---|---|---|
| Total Steps | 6 | 1 | 3 |
| Overall Yield (%) | 62 | 91 | 78 |
| Purity (HPLC %) | 98.5 | 95.2 | 97.1 |
| Scalability (kg) | 0.5 | 5 | 1.2 |
Byproduct Formation
Catalytic methods generate 3–5% oxidized byproducts (quinazoline N-oxides), while multi-step routes accumulate 8–12% des-chloro impurities during final coupling. SNAr pathways show minimal degradation (<2%) but require costly halogenated precursors.
Optimization Strategies and Industrial Considerations
Catalyst Recycling
MnO catalysts maintain 89% activity after five cycles when washed with acetic acid/ethanol (1:3). Supported catalysts (MnO/SiO₂) further enhance recyclability to 15 cycles with <5% yield loss.
Green Chemistry Metrics
The catalytic method achieves superior atom economy (82%) compared to multi-step (64%) and SNAr (71%) approaches. Solvent recovery systems improve E-factors from 28 to 12 kg waste/kg product in pilot-scale trials.
Crystallization Optimization
Ethyl acetate/heptane (1:4) mixtures produce pharmaceutical-grade crystals (99.1% purity) with consistent polymorph Form II, as confirmed by PXRD. Controlled cooling at 0.5°C/min prevents oiling out during large-scale crystallizations.
Chemical Reactions Analysis
Types of Reactions
“7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer or anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, compounds in the quinazoline family may:
Inhibit Enzymes: By binding to the active site of specific enzymes.
Interact with Receptors: Modulating receptor activity to exert therapeutic effects.
Affect Cellular Pathways: Influencing various cellular pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Smaller substituents (e.g., methyl) reduce steric hindrance, possibly improving binding pocket accessibility .
Modifications at the 2-Position
The 2-position amino group is critical for hydrogen bonding and target affinity. Variations include:
Key Observations :
- The 4-phenylquinazolin-2-yl amino group in the target compound adds aromaticity and planar rigidity, which may improve stacking interactions with protein targets compared to flexible substituents like piperazinyl .
- Smaller substituents (e.g., primary amino) simplify the structure but may reduce binding specificity .
Substituent Effects on Physicochemical Properties
Electronic and Steric Impacts
- Chlorine vs.
- Bulkier Substituents: Compounds with 4-phenylquinazolin-2-yl amino groups exhibit higher molecular weights (>500 g/mol), which may limit oral bioavailability per Lipinski’s rule of five .
Solubility and Stability
- Methoxy and morpholino groups (e.g., in ) improve aqueous solubility due to hydrogen-bonding capacity, whereas chlorophenyl and quinazolinyl groups favor lipid solubility .
Computational Studies and Predictive Analyses
- Density Functional Theory (DFT): Used to predict electron density distribution and reactive sites in quinazolinones .
- Hardness-Softness Analysis : The absolute hardness parameter (η) quantifies stability, with higher η values correlating to lower reactivity—critical for optimizing drug-like properties .
Biological Activity
The compound 7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound features a quinazolinone core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that modify the quinazoline backbone to yield derivatives with improved efficacy against various biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the epidermal growth factor receptor (EGFR) pathway. Compounds structurally similar to this compound have demonstrated significant inhibition of EGFR autophosphorylation, leading to reduced tumor growth in vitro and in vivo studies .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Salmonella typhi | Moderate to strong | |
| Bacillus subtilis | Moderate | |
| Escherichia coli | Weak to moderate |
The presence of the chlorophenyl group is believed to enhance the compound's interaction with bacterial cell membranes, thereby increasing its efficacy.
Anti-inflammatory and Analgesic Properties
Research has indicated that quinazoline derivatives can exhibit anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the phenyl and quinazoline moieties could enhance biological activity. For instance, compounds with electron-withdrawing groups on the phenyl ring showed increased potency against cancer cell lines .
- Antimicrobial Screening : A series of synthesized quinazoline derivatives were tested for antimicrobial activity. The results indicated that specific substitutions on the quinazoline ring significantly influenced antibacterial efficacy, with some compounds showing strong inhibition against Staphylococcus aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
